molecular formula C21H25N5O5 B2755785 ethyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate CAS No. 877617-49-7

ethyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate

Cat. No.: B2755785
CAS No.: 877617-49-7
M. Wt: 427.461
InChI Key: GNSJCJAWSYCHRI-UHFFFAOYSA-N
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Description

Ethyl (2-methoxybenzoyl)acetate is a chemical compound with the molecular formula C12H14O4 . It has an average mass of 222.237 Da and a monoisotopic mass of 222.089203 Da .


Molecular Structure Analysis

The molecular structure of Ethyl (2-methoxybenzoyl)acetate consists of an ethyl group (C2H5) attached to an acetate group (CH3COO) which is further attached to a 2-methoxybenzoyl group .


Physical and Chemical Properties Analysis

Ethyl (2-methoxybenzoyl)acetate has a refractive index of 1.5320 (lit.), a boiling point of 259-260 °C (lit.), and a density of 1.144 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Inhibitory Potential

A study by Wanner et al. (1978) explores the synthesis and potential inhibitory properties of purinyl derivatives against the biosynthesis of adenosine monophosphate (AMP), a crucial molecule in cellular energy transfer and signal transduction. The research indicates the significance of such compounds in potentially regulating biochemical pathways related to AMP synthesis (Wanner, Hageman, Koomen, & Pandit, 1978).

Crystal Structure and Molecular Interactions

Abad et al. (2020) conducted a study on newly synthesized quinoxalines derivatives, including compounds with structural similarities to ethyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate. The research provides insights into the crystal structure and molecular interactions of these compounds, highlighting their potential as inhibitors for c-Jun N-terminal kinases (JNK1), which play a significant role in cell signaling and apoptosis (Abad, El Bakri, Lai, Karthikeyan, Ramli, Ferfra, Mague, & Essassi, 2020).

Potential for Antioxidant and Antimicrobial Activities

Research on marine-derived compounds, such as those extracted from the red seaweed Hypnea musciformis, has shown the presence of substituted aryl meroterpenoids with potential antioxidant activities. These findings suggest the possibility of exploring similar structures, like this compound, for their antioxidant and antimicrobial properties (Chakraborty, Joseph, Joy, & Raola, 2016).

Potential Corrosion Inhibitor

A theoretical study on quinoxalines as corrosion inhibitors for copper in nitric acid media by Zarrouk et al. (2014) highlights the relationship between molecular structure and inhibition efficiency. This study suggests the potential of this compound and similar compounds in serving as effective corrosion inhibitors, providing a basis for further research in the field of materials science (Zarrouk, Hammouti, Dafali, Bouachrine, Zarrok, Boukhris, & Al-Deyab, 2014).

Properties

IUPAC Name

ethyl 2-[9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O5/c1-5-31-16(27)12-26-19(28)17-18(23(3)21(26)29)22-20-24(10-13(2)11-25(17)20)14-8-6-7-9-15(14)30-4/h6-9,13H,5,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSJCJAWSYCHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=CC=C4OC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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